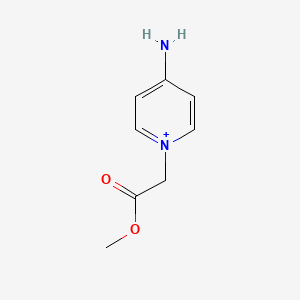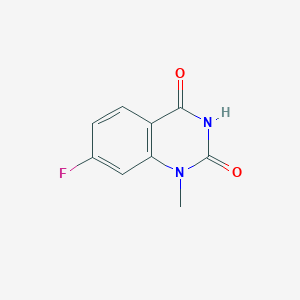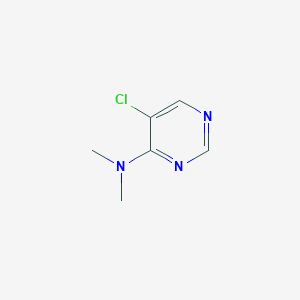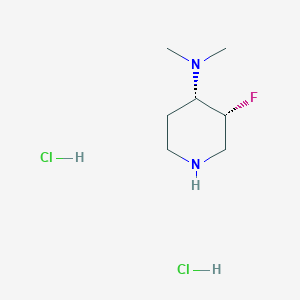
(E)-1-(2-Bromovinyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Bromovinyl)-2-nitrobenzene is an organic compound characterized by the presence of a bromovinyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromovinyl)-2-nitrobenzene typically involves the bromination of a suitable precursor followed by nitration. One common method involves the bromination of styrene derivatives under controlled conditions to introduce the bromovinyl group. The nitration step is then carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Bromovinyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromovinyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Aplicaciones Científicas De Investigación
(E)-1-(2-Bromovinyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Bromovinyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromovinyl group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Bromo-2-(2-bromovinyl)benzene: Similar structure but lacks the nitro group.
(E)-5-(2-Bromovinyl)-2′-deoxyuridine: Contains a bromovinyl group but is a nucleoside analog.
1-(Benzyloxy)-2-methoxy-4-(E)-2-nitroethenylbenzene: Contains a nitro group but has different substituents on the benzene ring
Uniqueness
(E)-1-(2-Bromovinyl)-2-nitrobenzene is unique due to the presence of both a bromovinyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-6H/b6-5+ |
Clave InChI |
KJTHFXBQENAJML-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)






![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

